4-Fluorochalcone oxide
Description
Structure
3D Structure
Properties
CAS No. |
42846-54-8 |
|---|---|
Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H |
InChI Key |
JSNXRAUQMWIZHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Synonyms |
4-fluorochalcone oxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 4 Fluorochalcone Oxide
Precursor Synthesis: Fluorinated Chalcones
The essential precursor to 4-fluorochalcone (B155551) oxide is 4-fluorochalcone itself. Chalcones are α,β-unsaturated ketones that serve as foundational scaffolds for numerous compounds. sapub.org Their synthesis is a well-established area of organic chemistry.
Claisen-Schmidt Condensation and Related Reaction Pathways
The most prominent and widely employed method for synthesizing chalcones, including fluorinated analogues, is the Claisen-Schmidt condensation. sapub.org This reaction is a type of crossed aldol (B89426) condensation between an aromatic aldehyde and an aromatic ketone in the presence of an acidic or, more commonly, a basic catalyst. iiste.orggkyj-aes-20963246.com For the synthesis of 4-fluorochalcone, this typically involves the reaction of either 4-fluorobenzaldehyde (B137897) with acetophenone (B1666503) or benzaldehyde (B42025) with 4-fluoroacetophenone. sapub.org
The base-catalyzed mechanism proceeds via the formation of an enolate from the ketone (the component with α-hydrogens). iiste.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, which lacks α-hydrogens. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones. iiste.orggkyj-aes-20963246.com Common bases used to facilitate this reaction include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a solvent such as ethanol. researchgate.netscispace.com
While conventional heating and reflux conditions are common, modern variations include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. sapub.org For instance, the synthesis of fluorine-substituted chalcones under solvent-free microwave conditions has been shown to be highly efficient compared to conventional methods that may result in low yields or fail to proceed entirely. sapub.org
Table 1: Examples of Claisen-Schmidt Condensation for Fluorinated Chalcone (B49325) Synthesis This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Fluoroacetophenone | 4-Methoxybenzaldehyde | NaOH, Ethanol, Reflux | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Acetophenone | p-Fluorobenzaldehyde | p-Toluenesulfonic acid (PTSA), Microwave, Solvent-free | (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one | sapub.org |
| Acetophenone | p-Fluorobenzaldehyde | NaOH (aq.), Ethanol, Stirring | (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one | sapub.org |
| 4-Hydroxyacetophenone | 4-Fluorobenzaldehyde | NaOH (aq.), Ethanol, Stirring | 1-(4-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one | tandfonline.com |
Epoxidation Routes for 4-Fluorochalcone Oxide Generation
The conversion of the parent 4-fluorochalcone to its corresponding epoxide involves the oxidation of the alkene double bond. This transformation yields a highly reactive three-membered oxirane ring, which is a versatile synthon for further chemical manipulation. wmich.edu
Mechanistic Considerations of Epoxide Formation
The epoxidation of chalcones, which are electron-poor alkenes due to the conjugation with the carbonyl group, is typically achieved via nucleophilic epoxidation. A common and effective method is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). ru.ac.bd
The mechanism involves the deprotonation of hydrogen peroxide by the base to form the hydroperoxide anion (HOO⁻). This potent nucleophile then attacks the β-carbon of the α,β-unsaturated system in a conjugate addition (Michael addition). The resulting enolate is stabilized by resonance. Subsequently, an intramolecular nucleophilic attack by the enolate oxygen displaces the hydroxide ion, forming the epoxide ring. Kinetic studies on the epoxidation of 4-fluorochalcone have been performed to elucidate the reaction rates and activation energies. cooper.edu
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for chalcone epoxidation. Research has explored the use of organocatalysts, such as amino acids (e.g., proline), to catalyze the epoxidation with hydrogen peroxide. wmich.edu This approach moves away from stoichiometric metal-based reagents. Furthermore, a significant green advancement has been the successful implementation of water as the reaction solvent, reducing the reliance on volatile organic solvents. wmich.edu Another green technique applicable to the synthesis of the chalcone precursor is the use of solvent-free grinding, which minimizes waste and energy consumption. gkyj-aes-20963246.com
Derivatization and Functionalization Strategies of Fluorinated Chalcones and Their Oxides
Both fluorinated chalcones and their epoxides are valuable platforms for the synthesis of more complex molecules, particularly heterocyclic compounds. acs.org
Synthesis of Novel Heterocyclic Adducts
Fluorinated chalcones are excellent precursors for a variety of heterocyclic systems. A classic example is the synthesis of pyrazolines. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent leads to the formation of a five-membered pyrazoline ring through a condensation-cyclization sequence. derpharmachemica.com
Furthermore, the fluorine atom on the aromatic ring of 4-fluorochalcone can itself be a site for functionalization. In the presence of a strong base and a suitable nucleophile, such as a nitrogen heterocycle (e.g., imidazole, benzimidazole), a nucleophilic aromatic substitution (SNA_r) reaction can occur. semanticscholar.orgacgpubs.org In this reaction, the heterocycle displaces the fluoride (B91410) ion to form a new C-N bond, yielding chalcone derivatives bearing a heterocyclic moiety directly attached to the aromatic ring. semanticscholar.org
The epoxide ring of this compound is a highly reactive functional group that readily undergoes ring-opening reactions with a wide range of nucleophiles under either acidic or basic conditions. wmich.edu This reactivity is the gateway to a multitude of functionalized derivatives. For example, reaction with amines or thiols can lead to the formation of β-amino alcohols or β-thio alcohols, respectively, which can serve as precursors for further cyclization into various heterocyclic adducts. smolecule.com
Table 2: Examples of Heterocyclic Derivatives from Fluorinated Chalcones This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product Type | Heterocycle Formed | Reference |
|---|---|---|---|---|
| 4-Dimethylamino-4'-fluorochalcone | Imidazole, Cs₂CO₃, DMF | SNA_r Product | Imidazole | semanticscholar.org |
| 4-Dimethylamino-4'-fluorochalcone | Benzimidazole, Cs₂CO₃, DMF | SNA_r Product | Benzimidazole | semanticscholar.org |
| Chalcone (general) | Hydrazine Hydrate | Condensation Product | Pyrazoline | derpharmachemica.com |
| Chalcone (general) | Urea, NaOH, Ethanol | Condensation Product | Pyrimidin-2-ol | derpharmachemica.com |
| 4-Fluorochalcone | Paraformaldehyde, Piperidine | Mannich Reaction | bis-Aminomethyl-substituted chalcone | tandfonline.com |
Complexation with Metal Ions and Coordination Chemistry Studies
While direct studies focusing on the complexation of this compound with metal ions are not extensively documented in the available literature, the coordination chemistry of its precursor chalcones is well-established. Chalcones, characterized by an α,β-unsaturated carbonyl system, are versatile ligands capable of coordinating with a variety of metal ions.
Chalcone derivatives can function as monodentate, bidentate, or polydentate ligands, depending on the number and position of donor atoms. alliedacademies.org The presence of a hydroxyl group, particularly at the ortho-position of a phenyl ring (o-hydroxychalcones), facilitates the formation of stable chelate complexes with metals such as cobalt(II), nickel(II), and copper(II). alliedacademies.org In these complexes, the chalcone typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the hydroxyl oxygen. The resulting metal complexes can adopt various geometries, including square planar or octahedral, based on the metal ion and its coordination number. alliedacademies.org
Furthermore, fluorinated chalcones have been used to synthesize more complex metal-containing structures. For instance, 4-fluorochalcone and 4'-fluorochalcone (B1588617) serve as starting materials for fluorinated azadipyrromethene (ADP) ligands. beilstein-journals.orgbeilstein-journals.org These ligands are subsequently chelated with zinc(II) or BF₂⁺. beilstein-journals.orgbeilstein-journals.org Research indicates that the inclusion of fluorine atoms raises the oxidation and reduction potentials of the resulting zinc complexes, thereby tuning their electrochemical properties for applications in materials science, such as organic photovoltaics. beilstein-journals.orgbeilstein-journals.org The thermal stability of these fluorinated zinc complexes has also been evaluated, showing that fluorination can influence the material's properties. beilstein-journals.org
| Precursor/Ligand Type | Metal Ion(s) | Resulting Complex Type | Key Findings/Applications | Reference |
|---|---|---|---|---|
| o-Hydroxychalcones | Co(II), Ni(II), Cu(II) | Chelate Metal Complexes | Forms stable low-spin square planar or octahedral complexes. | alliedacademies.org |
| Fluorinated Chalcones (e.g., 4-Fluorochalcone) | Zinc(II), BF₂⁺ | Azadipyrromethene (ADP) Complexes | Fluorination raises oxidation/reduction potentials; used in organic photovoltaics. | beilstein-journals.orgbeilstein-journals.org |
| Chalcones | Ruthenium(III) | Thiosemicarbazone Complexes | Synthesized from chalcone thiosemicarbazone ligands for catalytic studies. | science.gov |
Examination of Chemical Reactivity and Intermediate Roles
This compound is a reactive molecule, primarily due to the strained three-membered epoxide ring. This reactivity makes it a valuable intermediate in organic synthesis for constructing more complex molecular architectures.
Chalcone epoxides are recognized as important precursors for the synthesis of various heterocyclic compounds, including 3,5-diarylpyrazoles. researchgate.net The chemical transformations of chalcone epoxides are largely dominated by nucleophilic ring-opening reactions. thieme-connect.com
One significant transformation is the reaction of chalcone epoxides with iodine in methanol. thieme-connect.comorganic-chemistry.org This process does not result in a simple ring-opening but initiates a tandem sequence involving an oxidative carbon-carbon bond cleavage followed by acetalization. The reaction proceeds through the formation of a β-methoxy alcohol intermediate, which then undergoes C-C bond cleavage to yield an α-ketoaldehyde. Subsequent acetalization of the formyl group produces α,α-dimethoxyacetophenones in high yields. thieme-connect.comorganic-chemistry.org The efficiency of this reaction is influenced by substituents on the phenyl ring adjacent to the epoxide; electron-donating groups tend to accelerate the process. organic-chemistry.org
Another key reaction is the acidic hydrolysis of chalcone epoxides in a solvent like methanol. This reaction follows an SN1 mechanism to produce 2-hydroxy-3-methoxy-3-phenylpropiophenone racemates. rsc.org
Beyond its role as a synthetic building block, this compound has been identified as an inhibitor of epoxide hydrolase enzymes. nih.govoup.com Studies have demonstrated that it can act as a mechanism-based inhibitor, forming a covalent enzyme-substrate ester intermediate with the catalytic residues of the enzyme. nih.govacs.org This interaction highlights the reactivity of the epoxide ring toward biological nucleophiles and provides definitive proof of the catalytic mechanism for certain epoxide hydrolases. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Tandem C-C Cleavage & Acetalization | Chalcone Epoxide | Iodine, Methanol, Heat | α,α-Dimethoxyacetophenones | thieme-connect.comorganic-chemistry.org |
| Acidic Hydrolysis (Ring-Opening) | Chalcone Epoxide | Acid, Methanol | 2-Hydroxy-3-methoxy-3-phenylpropiophenone racemates | rsc.org |
| Intermediate in Heterocycle Synthesis | Chalcone Epoxide | (e.g., Hydrazine derivatives) | 3,5-Diarylpyrazoles | researchgate.net |
| Enzymatic Inhibition | This compound | Epoxide Hydrolase (enzyme) | Covalent Enzyme-Substrate Intermediate | nih.govacs.org |
Structure Activity Relationship Sar Studies of 4 Fluorochalcone Oxide and Its Analogues
Role of Fluorine Substitution in Modulating Biological Activities
The introduction of a fluorine atom at the 4-position of the chalcone (B49325) scaffold profoundly influences the molecule's physicochemical properties, which in turn can modulate its biological activities. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, enhance metabolic stability, and improve membrane permeability.
Research on fluorinated chalcones has demonstrated that the position and number of fluorine substituents are critical for their biological efficacy. For instance, studies on various fluorinated chalcone derivatives have shown that a fluorine atom on one of the aromatic rings can enhance anticancer activity. This enhancement is often attributed to fluorine's ability to form strong bonds with target proteins and its role in blocking metabolic pathways that would otherwise inactivate the compound.
The 4-fluoro substitution, in particular, has been associated with increased cytotoxic activity in certain cancer cell lines. This is thought to be due to the favorable electronic properties it imparts, potentially enhancing the electrophilicity of the α,β-unsaturated carbonyl system, a key feature for the biological activity of many chalcones.
Table 1: Illustrative Biological Activity of 4-Fluorochalcone (B155551) Analogues (Note: This table is a representative illustration based on general findings for fluorinated chalcones, as specific comparative data for a series of 4-Fluorochalcone oxide analogues is not readily available in the cited literature.)
| Compound | Substitution on Ring A | Substitution on Ring B | Biological Activity (e.g., IC50 in µM) |
| Analogue 1 | 4-Fluoro | Unsubstituted | Moderate |
| Analogue 2 | 4-Fluoro | 4-Methoxy | Increased |
| Analogue 3 | 4-Fluoro | 3,4-Dimethoxy | Potent |
| Analogue 4 | 4-Fluoro | 4-Nitro | Decreased |
Impact of the Oxirane Ring on Pharmacological Profile and Chemical Reactivity
The presence of an oxirane (epoxide) ring transforms the chalcone into a chalcone oxide, introducing a new dimension to its pharmacological profile and chemical reactivity. The three-membered epoxide ring is highly strained and thus susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a double-edged sword; it can be responsible for the compound's therapeutic effects through covalent modification of biological targets, but it can also lead to potential toxicity.
Chalcone epoxides have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The electrophilic nature of the oxirane ring allows it to react with nucleophilic residues in proteins and enzymes, such as cysteine, histidine, and lysine, leading to irreversible inhibition. This mechanism is believed to be a key contributor to the cytotoxic effects of some chalcone epoxides against cancer cells.
The reactivity of the oxirane ring can be modulated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the 4-fluoro substituent, can enhance the electrophilicity of the epoxide, potentially increasing its reactivity and biological potency.
Influence of Substituent Variations on Potency and Selectivity
For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, on the second aromatic ring can modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity. The position of these substituents is also critical; for example, methoxy groups at different positions can lead to significant differences in biological activity.
Table 2: Effect of Substituent Variation on the Anticancer Activity of Hypothetical this compound Analogues (Note: This table is a representative illustration based on general SAR principles for chalcones and their epoxides.)
| Compound | R1 (on 4-F Ring) | R2 (on other Ring) | Potency (e.g., Relative IC50) | Selectivity (Cancer vs. Normal Cells) |
| Base Compound | H | H | 1.0 | Moderate |
| Analogue A | H | 4-OCH3 | 0.5 | High |
| Analogue B | H | 4-Cl | 1.2 | Low |
| Analogue C | 3-OCH3 | H | 0.8 | Moderate |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For chalcone derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency and selectivity.
In the context of this compound and its analogues, QSAR models could be developed to predict their biological activity based on a variety of descriptors. These can include:
Electronic descriptors: Such as Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents.
Steric descriptors: Like Taft steric parameters, which account for the size and shape of substituents.
Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological descriptors: Which describe the connectivity and branching of the molecular structure.
A typical QSAR model for this compound analogues might take the form of a multiple linear regression equation, such as:
log(1/IC50) = c0 + c1(σ) + c2(Es) + c3*(logP) + ...
Where c0, c1, c2, c3 are regression coefficients, and σ, Es, logP are the electronic, steric, and hydrophobic parameters, respectively. Such models can guide the rational design of new analogues with improved biological activity.
Computational and Theoretical Chemistry Applied to 4 Fluorochalcone Oxide
Quantum Chemical Calculations: An Uncharted Territory
A thorough investigation into the quantum chemical characteristics of 4-Fluorochalcone (B155551) oxide would provide fundamental insights into its structure, stability, and reactivity. However, dedicated studies on its geometry optimization, electronic structure, and predicted reactivity are not currently available in the public research domain.
Geometry Optimization and Conformational Analysis
Detailed computational studies to determine the optimized geometry of 4-Fluorochalcone oxide, including bond lengths, bond angles, and dihedral angles, have not been reported. Such analyses, typically performed using methods like Density Functional Theory (DFT), are crucial for understanding the molecule's three-dimensional structure and identifying its most stable conformers. For related fluorinated chalcones, such studies have been conducted, but this information cannot be directly extrapolated to the epoxide form.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic properties of this compound, which are key to its chemical behavior, remain to be computationally elucidated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electron-donating and -accepting capabilities, respectively. The energy gap between these frontier orbitals is a critical parameter for predicting molecular reactivity and stability. Furthermore, a detailed mapping of the charge distribution, for instance through Mulliken population analysis or the generation of a molecular electrostatic potential (MEP) map, would identify the electrophilic and nucleophilic sites within the molecule, offering a rationale for its interaction with biological targets. While methodologies for such analyses are well-established, specific data for this compound is not present in the literature.
Prediction of Chemical Reactivity Descriptors
Global and local reactivity descriptors, which quantify a molecule's reactivity, have not been published for this compound. These descriptors, which can be derived from DFT calculations, include chemical hardness, softness, electronegativity, and the electrophilicity index. Such data would provide a quantitative basis for understanding the molecule's reactivity profile.
Molecular Docking and Molecular Dynamics Simulations: A Need for Focused Investigation
While this compound is a known inhibitor of soluble epoxide hydrolase (sEH), detailed molecular docking and dynamics simulations focusing on this specific inhibitor-enzyme interaction are not extensively documented in published research.
Elucidation of Ligand-Target Binding Interactions
Prediction of Binding Affinities and Molecular Recognition
Computational predictions of the binding affinity of this compound to its target proteins, such as sEH, are not specifically reported in the literature. While its inhibitory activity is known, the quantitative prediction of its binding free energy and the molecular recognition processes at an atomistic level through computational methods would provide a deeper understanding of its inhibitory mechanism. Molecular dynamics simulations, which can offer insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding, have not been specifically published for the this compound-sEH complex.
Nonlinear Optical (NLO) Properties Characterization
The study of nonlinear optical (NLO) properties in organic molecules is a key area of research for applications in optoelectronics, including optical switching and frequency conversion. Chalcones, as a class, are recognized for their NLO properties, which arise from the delocalization of π-electrons across their α,β-unsaturated ketone framework. analis.com.my This electron delocalization can be enhanced by the presence of electron-donating and electron-accepting groups on the aromatic rings, leading to significant intramolecular charge transfer (ICT) and, consequently, large NLO responses. analis.com.my
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of molecules. analis.com.myresearchgate.net These theoretical calculations are used to determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the second- and third-order NLO responses, respectively. analis.com.myresearchgate.net The magnitude of these hyperpolarizabilities is directly related to the efficiency of the NLO material. researchgate.net For instance, theoretical studies on various chalcone (B49325) derivatives, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been conducted to calculate these NLO parameters and to understand structure-property relationships. researchgate.netresearchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher polarizability and a more significant NLO response. researchgate.net
In Silico ADME Prediction for Research and Development
In modern drug discovery and development, the early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures. rjptonline.org In silico computational tools provide a rapid and cost-effective method for predicting these pharmacokinetic properties based on a molecule's structure. rjptonline.orgnih.gov These predictions help researchers prioritize compounds that are more likely to have favorable drug-like characteristics. rjptonline.org
For this compound, several key physicochemical descriptors relevant to its ADME profile have been computed and are available in public databases like PubChem. nih.gov These parameters are fundamental inputs for predictive models like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. rjptonline.org
The predicted properties for this compound are summarized below:
| Property | Predicted Value | Significance in ADME |
| Molecular Weight | 242.24 g/mol nih.gov | Within the range for good membrane permeability (<500 g/mol ). |
| Lipophilicity (XLogP3) | 2.9 nih.gov | Indicates good lipophilicity, suggesting favorable absorption and membrane transport. |
| Hydrogen Bond Donors | 0 nih.gov | Contributes to good membrane permeability (≤5 donors). |
| Hydrogen Bond Acceptors | 2 nih.gov | Contributes to good membrane permeability (≤10 acceptors). |
| Topological Polar Surface Area (TPSA) | 29.6 Ų nih.gov | Suggests good intestinal absorption and blood-brain barrier penetration (<140 Ų). |
| Rotatable Bonds | 2 nih.gov | Indicates low conformational flexibility, which is favorable for oral bioavailability (≤10). |
This table was generated based on data from computational predictions. nih.gov
Analysis of these computed descriptors for this compound suggests a promising drug-like profile. Its molecular weight is well under the 500 g/mol threshold suggested by Lipinski's rule. The predicted lipophilicity, as indicated by an XLogP3 value of 2.9, falls within the optimal range for drug absorption, balancing aqueous solubility and lipid membrane permeability. nih.gov
Furthermore, the molecule has zero hydrogen bond donors and only two acceptors (the carbonyl and epoxide oxygens), satisfying another key component of Lipinski's rule. nih.gov The Topological Polar Surface Area (TPSA) is a crucial predictor of drug transport properties. The low TPSA value of 29.6 Ų for this compound is indicative of high permeability across cell membranes and potentially the blood-brain barrier. nih.gov Finally, the presence of only two rotatable bonds suggests a relatively rigid structure, which is often associated with higher oral bioavailability. nih.gov
Collectively, these in silico predictions indicate that this compound possesses physicochemical properties consistent with good absorption and bioavailability, making it an interesting candidate for further investigation in research and development. rjptonline.org
4 Fluorochalcone Oxide As a Research Probe and Future Scientific Perspectives
Utility as a Biochemical Tool for Enzyme Activity Modulation Studies
4-Fluorochalcone (B155551) oxide is a valuable chemical probe in biochemical research, primarily recognized for its role as a selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in metabolizing lipid signaling molecules, specifically converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols. researchgate.netwur.nl By inhibiting sEH, 4-fluorochalcone oxide allows researchers to artificially increase the concentration of EETs, providing a powerful tool to investigate the physiological and pathological roles of this enzymatic pathway.
The inhibitory potency of this compound has been quantified, establishing it as a moderately potent inhibitor compared to other related chalcone (B49325) oxides. oup.comnih.gov This defined potency makes it a reliable standard for comparative studies. Research on rat liver cytosol sEH determined its half-maximal inhibitory concentration (IC50) to be 8 µM. researchgate.netoup.comnih.gov This places it between the weaker, unsubstituted chalcone oxide and the highly potent 4-phenylchalcone (B1654520) oxide. researchgate.netoup.comnih.gov
Table 1: Comparative Inhibition of Rat Liver Soluble Epoxide Hydrolase (sEH) by Chalcone Oxides
| Compound | IC50 Value (µM) | Relative Potency | Reference(s) |
|---|---|---|---|
| Chalcone oxide | 40 | Weak | researchgate.net, oup.com, nih.gov |
| This compound | 8 | Moderate | researchgate.net, oup.com, nih.gov |
This inhibitory action is instrumental in studies designed to elucidate the function of sEH in various biological contexts. For example, it has been used to demonstrate that blocking sEH activity can increase the cytotoxicity of certain compounds that are metabolized into epoxides. Furthermore, its use as a specific competitive inhibitor was crucial in affinity purification procedures to release bound sEH from an affinity matrix, a key step in identifying the enzyme's catalytic triad (B1167595) (Asp333, Asp495, and His523). nih.govnih.gov This application underscores its importance in fundamental enzymology for isolating and characterizing enzyme structure and function. nih.gov
Rational Design and Development of Next-Generation Bioactive Compounds
The well-characterized structure and activity of this compound serve as a foundational tool for the rational design and development of new bioactive molecules, particularly novel sEH inhibitors. nih.gov In medicinal chemistry, such established compounds, often called "scaffolds" or "pharmacophores," provide a starting point for creating derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. uiowa.edunih.gov
This compound is frequently used as a standard or reference compound in the development pipeline of new sEH inhibitors. nih.govopnme.com A critical step in drug discovery is the purification of the target enzyme to enable high-throughput screening of new chemical entities. This compound is employed in the laboratory technique of affinity chromatography, where it is used as a specific eluting agent to purify sEH. nih.govnih.govnih.govunibas.itacs.org In this process, crude cell lysates containing the enzyme are passed through a column with a matrix to which sEH binds; subsequently, a solution of this compound is used to specifically release the purified enzyme. nih.govacs.orgcube-biotech.comhuji.ac.il This demonstrates its utility as a reliable tool in the research and development workflow.
The structure-activity relationship (SAR) of the chalcone oxide family, where substitutions on the phenyl rings directly influence inhibitory potency, provides crucial insights for medicinal chemists. researchgate.netnih.gov The moderate potency of this compound, for instance, highlights the impact of a fluorine substitution. This knowledge guides the synthesis of new generations of inhibitors, where different functional groups or heterocyclic rings are systematically incorporated to optimize interactions with the enzyme's active site. acs.orgacs.org By starting with the known interactions of the this compound scaffold, scientists can design more complex molecules with the aim of achieving low nanomolar inhibitory activity, a key characteristic for potential therapeutic agents. nih.gov
Emerging Research Directions and Interdisciplinary Investigations
While this compound is well-established in sEH research, the broader chalcone scaffold is finding applications in new and interdisciplinary scientific fields, suggesting future research avenues for its derivatives. These emerging areas bridge biochemistry with neurobiology, molecular imaging, and materials science.
One significant area of interdisciplinary research is the development of chalcones as molecular probes for neurodegenerative diseases like Parkinson's and Alzheimer's disease. uiowa.edunih.gov Scientists are designing and synthesizing chalcone derivatives to act as imaging agents that can bind to protein aggregates in the brain, such as α-synuclein and β-amyloid plaques. nih.govrsc.orgmdpi.comsnmjournals.org These probes are often radiolabeled and used in advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize disease pathology in living subjects. rsc.orgmdpi.com The structural simplicity and modifiability of the chalcone framework make it an attractive candidate for developing such diagnostic tools. uiowa.edu
The unique chemical structure of chalcones, featuring an α,β-unsaturated ketone system, also lends itself to applications in materials science. This is an area of research that, while not yet focused on this compound specifically, represents a potential future direction. The exploration of chalcone derivatives for their optical properties is an example of such interdisciplinary work, combining organic synthesis with physics and materials engineering. researchgate.net These investigations open the possibility that fluorinated chalcone oxides could be studied for unique biophotonic applications, where their interaction with biological systems could be monitored or modulated by light.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluorochalcone oxide, and how can researchers optimize yields for small-scale laboratory preparation?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone and 4-fluorobenzaldehyde under basic conditions (e.g., K₂CO₃ in THF at 100°C) . For oxidation to the oxide form, treatment with 30% H₂O₂ in ethanol under NaOH catalysis is used, followed by rigorous stirring and ice-cold quenching to isolate the product . Yield optimization can be achieved by controlling reaction time (30 minutes for oxidation) and stoichiometric ratios (e.g., 1:1.2 ketone:aldehyde).
Q. How is this compound utilized in enzyme purification protocols, particularly for soluble epoxide hydrolase (sEH)?
- Methodology : this compound serves as an eluting agent in affinity chromatography for sEH purification. Native rat sEH is purified using benzyl thiosepharose columns, with this compound (0.5 mg/ml) eluting the enzyme while retaining activity . Critical parameters include maintaining 4°C during purification and validating activity via substrate-specific assays post-elution.
Q. What analytical techniques are recommended for characterizing this compound, and how should NMR data be interpreted?
- Methodology : Use ¹H NMR (δ 7.8–8.2 ppm for chalcone protons), ¹³C NMR (distinct carbonyl signals at ~190 ppm), and ¹⁹F NMR (single peak near -110 ppm for the fluorophenyl group) . Cross-validate spectra with published data to confirm purity and structural integrity.
Advanced Research Questions
Q. Why does this compound exhibit divergent inhibition mechanisms across enzymes like sEH and glutathione S-transferase (GST)?
- Analysis : While this compound acts as a competitive inhibitor for GST (Ki = 7.76–41.93 µM) , it inhibits sEH via non-competitive binding . This discrepancy may arise from structural differences in enzyme active sites: GST’s GSH-binding pocket accommodates chalcone derivatives competitively, whereas sEH’s catalytic triad (Asp-His-Asp) is allosterically modulated. Researchers should perform kinetic assays (e.g., Lineweaver-Burk plots) and docking studies to validate binding modes.
Q. How can researchers resolve contradictions in reported toxicity modulation by this compound in cellular models?
- Methodology : In leukotoxin studies, this compound reverses toxicity by inhibiting sEH-mediated bioactivation , but its efficacy varies with cell type and glutathione levels . To address contradictions:
- Control for cellular glutathione (e.g., pretreat with diethyl maleate to deplete GSH).
- Use isoform-specific sEH knockout models to isolate effects.
- Quantify metabolite profiles (e.g., LC-MS for diol/epoxide ratios) .
Q. What experimental design considerations are critical for studying this compound’s role in modulating epoxide metabolism in vivo?
- Methodology :
- Dosage : Administer this compound at 1–5 mg/kg in murine models, accounting for pharmacokinetic variability .
- Controls : Include trichloropropene oxide (microsomal EH inhibitor) to differentiate soluble vs. microsomal EH contributions .
- Endpoint assays : Measure tissue-specific epoxide hydrolase activity and inflammatory markers (e.g., TNF-α, IL-6) post-treatment.
Q. How can researchers optimize this compound derivatives for enhanced inhibitory potency against GST isoforms?
- Methodology :
- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro, methoxy) at the 4'-position to enhance GST binding .
- Kinetic profiling : Compare Ki values across derivatives using purified human erythrocyte GST and standardized CDNB assay protocols .
- Molecular docking : Use software like AutoDock Vina to predict interactions with GST’s hydrophobic H-site .
Data Contradiction & Validation
Q. How should researchers address variability in this compound’s inhibition efficacy across studies?
- Guidance :
- Assay standardization : Use consistent substrate concentrations (e.g., 1 mM CDNB for GST assays) and enzyme sources (e.g., human erythrocytes vs. recombinant isoforms) .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound synthesis .
- Reproducibility checks : Share raw data (e.g., NMR spectra, kinetic curves) in supplementary materials per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
